5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide
Description
5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring, a cyano group, and a hydroxybenzoyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-10-12-5-6-14(20-12)16(23)19-8-2-7-18-15(22)11-3-1-4-13(21)9-11/h1,3-6,9,20-21H,2,7-8H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMWPMSETRZPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCCNC(=O)C2=CC=C(N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The introduction of the cyano group can be achieved through a nucleophilic substitution reaction using a cyanating agent such as potassium cyanide or sodium cyanide. The hydroxybenzoyl group is often introduced via an acylation reaction using 3-hydroxybenzoic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent selection and purification techniques, such as recrystallization and chromatography, play crucial roles in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and hydroxybenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include amine derivatives, quinone derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The cyano group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another heterocyclic compound with a cyano group, used in the synthesis of various organic molecules.
3-hydroxybenzoyl derivatives: Compounds containing the hydroxybenzoyl group, known for their biological activity and use in medicinal chemistry.
Uniqueness
5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
